(R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid
Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is known for its role as a protecting group for amino acids, which helps in preventing unwanted side reactions during peptide synthesis.
Mechanism of Action
Target of Action
It’s known that tert-butoxycarbonyl (boc) derivatives of amino acids are often used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes involved in these processes.
Mode of Action
The compound, being a Boc derivative of an amino acid, likely interacts with its targets through the tert-butoxycarbonyl group. This group is often used in organic chemistry to protect the amino group in peptide synthesis . The Boc group can be removed under acidic conditions, revealing the amino group for subsequent reactions .
Biochemical Pathways
Given its structure and the common use of boc derivatives in peptide synthesis , it’s plausible that this compound could be involved in pathways related to protein synthesis or modification.
Pharmacokinetics
For instance, the Boc group in this compound could potentially affect its absorption and distribution by altering its polarity and solubility .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects. As a Boc derivative, it could potentially play a role in the synthesis or modification of proteins .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature could affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid typically involves the reaction of ®-2-amino-2,3-dimethylbutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the tert-butoxycarbonyl (Boc) group. It can also participate in deprotection reactions where the Boc group is removed under acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Deprotection: The Boc group can be removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products
The major products formed from these reactions include the deprotected amino acid and the corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid is widely used in scientific research, particularly in the synthesis of peptides and proteins. It serves as a protecting group for amino acids, allowing for the selective formation of peptide bonds without interference from other functional groups. This compound is also used in the development of pharmaceuticals and in the study of enzyme mechanisms .
Comparison with Similar Compounds
Similar Compounds
- ®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(3-(methylthio)phenyl)propanoic acid
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid is unique due to its specific structure, which provides steric hindrance and stability to the protected amino group. This makes it particularly useful in the synthesis of complex peptides and proteins, where selective protection and deprotection are crucial .
Properties
IUPAC Name |
(2R)-2,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)11(6,8(13)14)12-9(15)16-10(3,4)5/h7H,1-6H3,(H,12,15)(H,13,14)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPBQQXWXZWBMK-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](C)(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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